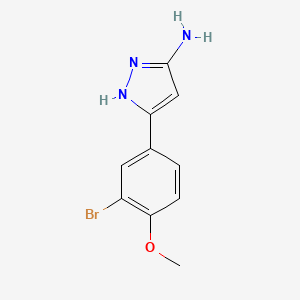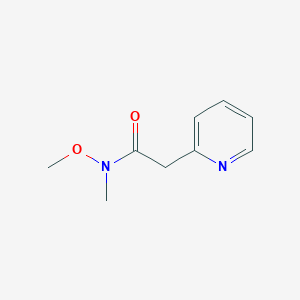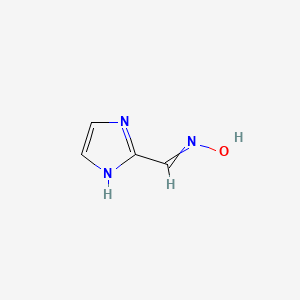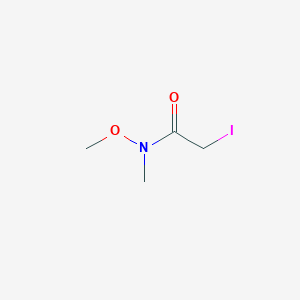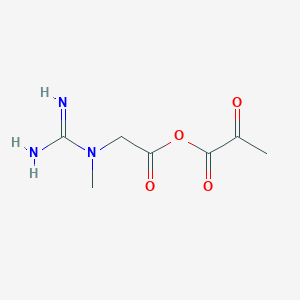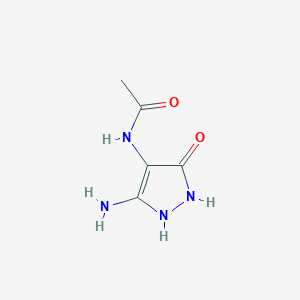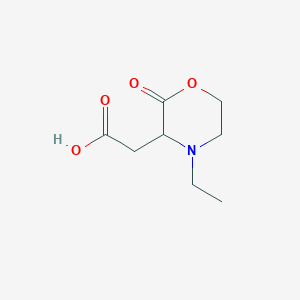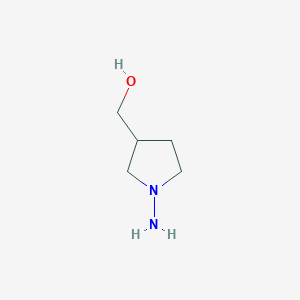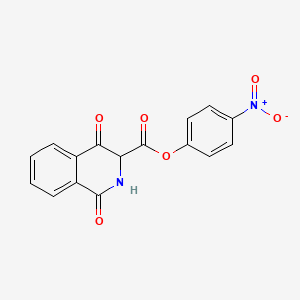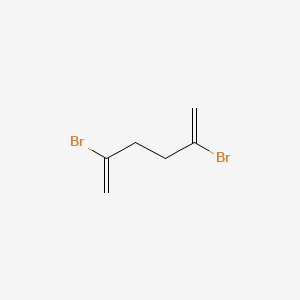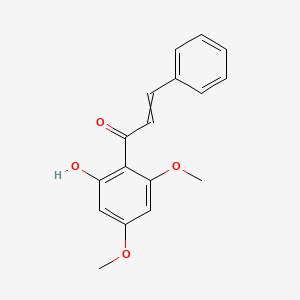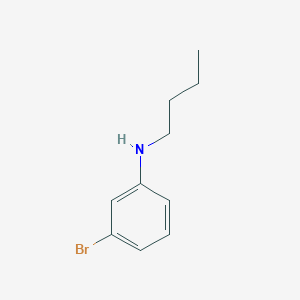
Benzenamine, 3-bromo-N-butyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-butylaniline is an organic compound with the molecular formula C10H14BrN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a butyl group, and one of the hydrogen atoms on the benzene ring is replaced by a bromine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-butylaniline typically involves the bromination of N-butylaniline. One common method is the electrophilic aromatic substitution reaction, where N-butylaniline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of 3-bromo-N-butylaniline can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency .
化学反应分析
Types of Reactions: 3-Bromo-N-butylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or other reduced forms.
Substitution: The bromine atom in 3-bromo-N-butylaniline can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
3-Bromo-N-butylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: 3-Bromo-N-butylaniline is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-bromo-N-butylaniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to its molecular targets. The butyl group can influence the compound’s lipophilicity and overall pharmacokinetic properties .
相似化合物的比较
3-Bromoaniline: Similar structure but lacks the butyl group, which can affect its reactivity and applications.
N-Butylaniline: Similar structure but lacks the bromine atom, which can influence its chemical properties and reactivity.
4-Bromo-N-butylaniline: Positional isomer with the bromine atom at the para position, which can lead to different reactivity and applications.
Uniqueness: The combination of these functional groups makes it a versatile compound in organic synthesis and medicinal chemistry .
属性
CAS 编号 |
581798-36-9 |
|---|---|
分子式 |
C10H14BrN |
分子量 |
228.13 g/mol |
IUPAC 名称 |
3-bromo-N-butylaniline |
InChI |
InChI=1S/C10H14BrN/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3 |
InChI 键 |
BFJGDNIZOMAZMM-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=CC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B12437571.png)
![3-(1-Hydroxy-2-methylpropylidene)-6-methyl-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,8,10-pentaen-12-one](/img/structure/B12437575.png)
